10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
Descripción
This compound belongs to the methanobenzoxadiazocine family, characterized by a fused polycyclic framework containing oxygen and nitrogen heteroatoms. Key structural features include:
- Core structure: A 5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one backbone, combining a benzannulated oxadiazocine ring system with a methano bridge.
- Substituents:
- 10-Methoxy group (–OCH₃) at position 10.
- 2-Methyl group (–CH₃) at position 2.
- 3-(p-Tolyl) group (para-methylphenyl) at position 3.
Propiedades
IUPAC Name |
6-methoxy-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12-7-9-13(10-8-12)21-18(22)20-15-11-19(21,2)24-17-14(15)5-4-6-16(17)23-3/h4-10,15H,11H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVXTPNKOBMPNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=CC=C4OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
10-Methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a synthetic compound that has drawn attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a methoxy group and a p-tolyl moiety attached to a dihydrooxadiazocin core. The molecular formula is , with a molecular weight of approximately 301.36 g/mol. Its unique structure may contribute to its biological activities.
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, research on related oxadiazocine derivatives has shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial as it disrupts the mitotic spindle formation necessary for cell division .
Case Study:
A study investigating the effects of oxadiazocine derivatives on MCF-7 breast cancer cells demonstrated that these compounds can induce apoptosis and inhibit proliferation. The IC50 values for these compounds ranged from 5 to 15 µM, suggesting potent activity against cancer cell lines .
Antimicrobial Activity
The antimicrobial potential of 10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one has also been explored. Similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization: As noted in anticancer studies, the compound may bind to the colchicine site on tubulin, preventing microtubule formation and leading to cell cycle arrest.
- Reactive Oxygen Species (ROS) Generation: Some derivatives have been shown to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent apoptosis .
- Interaction with DNA: Certain oxadiazocine derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes .
Toxicology and Safety Profile
While the biological activity is promising, understanding the safety profile is crucial for future therapeutic applications. Preliminary toxicity studies indicate that related compounds exhibit low toxicity in vitro; however, further in vivo studies are necessary to establish safety margins .
Comparación Con Compuestos Similares
Structural and Physicochemical Differences
The following table summarizes key structural analogs and their distinctions:
Key Findings from Structural Analysis
Substituent Effects: The p-tolyl group in the target compound enhances hydrophobicity compared to the 3-methoxyphenyl group in 899213-30-0 , which may improve membrane permeability but reduce solubility.
Core Structure Variations: KT5720 and KT5823 feature macrocyclic frameworks with fused indole and diazocine rings, differing significantly from the target compound’s methanobridged system. These analogs are documented kinase inhibitors, suggesting the target compound’s scaffold may also suit enzyme modulation.
Its structural complexity likely requires advanced methods like those implemented in SHELX-based crystallography for characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
